molecular formula C30H46O6 B1152509 1-Hydroxy-2-oxopomolic acid CAS No. 217466-37-0

1-Hydroxy-2-oxopomolic acid

Cat. No.: B1152509
CAS No.: 217466-37-0
M. Wt: 502.7 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-2-oxopomolic acid (CAS: 217466-37-0) is a triterpenoid derivative with the molecular formula C₃₀H₄₇O₆ and a molecular weight of 503.34 g/mol . It has been isolated from the plant species Leucosidea sericea and is recognized for its role in phytochemical research . Key structural features include a hydroxyl group at position 1 and a ketone group at position 2 on the pomolic acid backbone. The compound is commercially available for research purposes, with purity ≥95% and stability under密封避光 (sealed, light-protected) storage conditions .

Notably, this compound exhibits anti-adipogenic activity, inhibiting adipocyte differentiation by downregulating PPARγ and C/EBPα transcription factors, which are critical for lipid metabolism . This positions it as a candidate for metabolic disorder research.

Scientific Research Applications

Anti-Adipogenic Effects

1-Hydroxy-2-oxopomolic acid exhibits significant anti-adipogenic properties. Research has demonstrated that it inhibits adipocyte differentiation by downregulating key adipogenic markers such as:

  • Peroxisome proliferator-activated receptor gamma (PPARγ)
  • CCAAT-enhancer-binding protein alpha (C/EBPα)
  • Fatty acid synthase (Fas)

In a study involving 3T3-L1 preadipocytes, this compound was shown to significantly reduce lipid accumulation in a dose-dependent manner. It suppressed the transcriptional activity of PPARγ induced by troglitazone, a potent diabetes medication, indicating its potential as a therapeutic agent for obesity and metabolic disorders .

Anti-Diabetic Activity

The compound has also been evaluated for its anti-diabetic effects. In vitro studies have indicated that this compound demonstrates inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Its IC50 value was found to be lower than that of acarbose, a standard anti-diabetic drug. This suggests that it may be effective in managing postprandial blood glucose levels .

Hepatoprotective Properties

Research into the hepatoprotective effects of this compound has shown promise in mitigating liver damage induced by carbon tetrachloride (CCl4) in rat models. The compound contributed to enhancing the hepatic antioxidant defense system, thereby reducing oxidative stress and liver injury .

Cosmetic Applications

While not extensively documented, the potential use of this compound in cosmetic formulations can be inferred from its structural similarity to other hydroxy acids known for their skin benefits. Hydroxy acids are commonly used in dermatology for their exfoliating properties and ability to improve skin texture and appearance . Future studies could explore the incorporation of this compound into skincare products.

Structural Insights and Chemical Properties

This compound has the chemical formula C30H46O6 and is classified as a triterpenoid. Its structure allows it to interact with various biological pathways, making it a candidate for further pharmacological exploration .

Data Table: Summary of Biological Activities

ActivityMechanism of ActionReference
Anti-AdipogenicInhibits PPARγ and C/EBPα expression
Anti-DiabeticInhibits α-glucosidase activity
HepatoprotectiveEnhances antioxidant defense against CCl4 damage
Cosmetic PotentialPossible skin benefits similar to hydroxy acids

Case Studies and Future Research Directions

Several case studies have been conducted to investigate the applications of this compound:

  • Adipocyte Differentiation Study : This study demonstrated the compound's ability to inhibit fat cell formation, suggesting its potential as an obesity treatment.
  • Diabetes Management Research : Ongoing studies are assessing the efficacy of this compound in clinical settings for managing diabetes through glycemic control.
  • Hepatoprotection Trials : Further research is needed to evaluate its effectiveness in human subjects suffering from liver diseases.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table highlights structural and physicochemical differences between 1-Hydroxy-2-oxopomolic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source/Application
This compound 217466-37-0 C₃₀H₄₇O₆ 503.34 1-hydroxy, 2-oxo Leucosidea sericea
Fupenzic acid 119725-20-1 Undisclosed 484.67 Undisclosed Research standard
5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one 259653-54-8 C₁₇H₁₄O₅ 298.29 Chromone backbone, hydroxy, methoxy Phytochemical studies
2-Oxopomolic acid Undisclosed Undisclosed Undisclosed 2-oxo (lacks 1-hydroxy) Mentioned in tandem studies

Key Observations:

Size and Complexity: this compound is a C₃₀ triterpenoid, significantly larger than the chromone derivative (C₁₇) and Fupenzic acid (Cₓ, inferred from lower molecular weight).

Functional Groups : The 1-hydroxy-2-oxo motif distinguishes it from 2-Oxopomolic acid , which lacks the hydroxyl group at position 1 . This structural variation likely impacts biological activity.

Chromone vs. Triterpenoid: The chromone derivative (CAS 259653-54-8) belongs to a flavonoid subclass, emphasizing divergent biosynthetic origins compared to triterpenoids.

This compound:

  • Anti-Adipogenic : Suppresses adipocyte differentiation via PPARγ and C/EBPα pathways, making it relevant for obesity research .
  • Research Utility : Used in pharmacological assays for activity screening and metabolite analysis .

Similar Compounds:

  • Fupenzic Acid: No specific biological data are available in the provided evidence, though it is cataloged as a research standard .
  • 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one : Structural analogs of chromones are often associated with antioxidant and anti-inflammatory activities, but direct evidence for this compound is lacking .
  • Gallocatechin Gallate (CAS 40945-127-64-0): A polyphenol with anti-obesity effects, but operates through MAPK/NF-κB pathways—distinct from this compound’s mechanism .

Notes and Discrepancies

Molecular Formula Conflict : cites C₃₀H₄₆O₆ (MW 502.70), conflicting with (C₃₀H₄₇O₆ , MW 503.34). This discrepancy underscores the need for verification via high-resolution mass spectrometry .

Limited Data on Analogues: Structural and activity data for 2-Oxopomolic acid and Fupenzic acid remain sparse, highlighting gaps in comparative studies.

Commercial Availability: Suppliers like ChemFaces and Shanghai Fengshou Biotechnology provide the compound for research, but its pharmacological development is pending patent considerations .

Biological Activity

1-Hydroxy-2-oxopomolic acid (HOA) is a triterpenoid compound that has garnered attention for its significant biological activities, particularly in the context of metabolic regulation and potential therapeutic applications in obesity and diabetes. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound is noted for its role in inhibiting adipogenesis, which is the process of cell differentiation into adipocytes (fat cells). Key biochemical interactions include:

  • Targets :
    • Peroxisome proliferator-activated receptor gamma (PPARγ)
    • CCAAT-enhancer-binding protein alpha (C/EBPα)
    • Glucose transporter 4 (GLUT4)
    • Fatty acid synthase (Fas)

These interactions lead to significant metabolic effects, particularly in the regulation of lipid metabolism and glucose homeostasis .

Cellular Effects

In vitro studies have demonstrated that HOA significantly decreases lipid accumulation in 3T3-L1 preadipocytes. The compound reduces the expression of various adipogenic marker genes in a dose-dependent manner. Notably, it inhibits:

  • Lipid Accumulation : HOA leads to a marked decrease in lipid droplet formation.
  • Adipogenic Markers : Downregulation of genes such as PPARγ, C/EBPα, GLUT4, and fatty acid synthase has been observed .

Molecular Mechanism

The molecular mechanism by which HOA exerts its biological effects primarily involves its binding to PPARγ and C/EBPα. This interaction results in the downregulation of these transcription factors, which are crucial for adipocyte differentiation and function. The following pathways are notably affected:

  • Inhibition of Adipocyte Differentiation : HOA blocks the transcriptional activity of PPARγ induced by agents like troglitazone.
  • Reduction of Adipocytokines : By inhibiting PPARγ and C/EBPα expression, HOA reduces the secretion of various adipocytokines involved in metabolic disorders .

Inhibitory Activity Against Enzymes

HOA has been shown to possess potent inhibitory activity against α-glucosidase, with an IC50 value of 192.1 ± 13.81 μM, outperforming acarbose, a common antidiabetic drug. This suggests potential applications in managing postprandial hyperglycemia .

Case Studies

  • Anti-Adipogenic Effects : A study focused on HOA isolated from Agrimonia pilosa demonstrated its effectiveness in inhibiting adipocyte differentiation and lipid accumulation in preadipocytes. The findings indicate that HOA could be beneficial for preventing obesity-related conditions .
  • Cancer Cell Growth Inhibition : Research indicates that HOA also exhibits cytotoxic effects against various cancer cell lines, including B16 melanoma and HL60 human leukemia cells, suggesting its potential as an anticancer agent .

Summary of Biological Activities

ActivityEffectReference
Inhibition of AdipogenesisDecreased lipid accumulation
α-Glucosidase InhibitionIC50 = 192.1 μM
CytotoxicityInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. How is 1-Hydroxy-2-oxopomolic acid structurally characterized, and what methods are used to confirm its molecular identity?

  • Methodology : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. NMR (¹H and ¹³C) identifies functional groups and stereochemistry, while HRMS confirms the molecular formula (C30H46O6, MW 502.70) . X-ray crystallography provides definitive 3D conformation.
  • Key Considerations : Ensure purity (>95%) via HPLC before analysis. Compare spectral data with literature or databases like PubChem or CAS Common Chemistry for validation .

Q. What molecular mechanisms underlie this compound’s inhibition of adipocyte differentiation?

  • Methodology : In vitro studies using 3T3-L1 preadipocytes are standard. Methods include:

  • Gene/protein expression : qRT-PCR and Western blotting to assess PPARγ and C/EBPα downregulation .
  • Functional assays : Oil Red O staining to quantify lipid accumulation post-treatment.
    • Key Findings : The compound suppresses adipogenesis by blocking PPARγ and C/EBPα transcriptional activity, as shown in dose-dependent experiments .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodology : Use LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C analogs) to enhance accuracy. Validate methods per ICH guidelines for linearity, sensitivity (LOQ < 10 ng/mL), and matrix effects .
  • Challenges : Address interference from structurally similar triterpenoids via chromatographic separation (C18 columns, gradient elution) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across different adipocyte models?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies . For example:

  • Compare 3T3-L1 cells with primary human adipocytes under standardized conditions (e.g., serum-free media).
  • Use RNA-seq to identify model-specific signaling pathways (e.g., MAPK vs. AMPK) influencing compound activity .
    • Data Analysis : Employ multivariate statistics (PCA, ANOVA) to isolate variables (e.g., cell origin, culture conditions) contributing to discrepancies .

Q. What experimental strategies validate target specificity of this compound in metabolic pathways?

  • Methodology :

  • CRISPR/Cas9 knockout : Generate PPARγ-null adipocytes to confirm dependency on this target .
  • Chemical proteomics : Use affinity-based pull-down assays with biotinylated analogs to identify off-target binding .
    • Considerations : Cross-validate findings with in silico docking studies (AutoDock Vina) to predict binding affinities for PPARγ vs. unrelated receptors .

Q. How to design a study investigating the compound’s synergistic effects with other anti-obesity agents?

  • Methodology :

  • Combination index (CI) analysis : Use Chou-Talalay assays to quantify synergy (CI < 1) with FAS inhibitors (e.g., FAS-IN-1 Tosylate) .
  • In vivo models : Utilize diet-induced obese mice, monitoring weight gain, glucose tolerance, and adipocytokine profiles.
    • Data Interpretation : Apply isobolograms to distinguish additive vs. synergistic interactions .

Q. Methodological Notes

  • Toxicological Profiling : Extrapolate data from structurally related triterpenoids (e.g., pomolic acid derivatives) while adhering to OECD guidelines for acute toxicity testing .
  • Ethical Compliance : For in vivo studies, follow protocols reviewed by institutional animal care committees (IACUC) and ARRIVE 2.0 guidelines .

Properties

IUPAC Name

(1R,2R,4aS,6aS,6aS,6bR,8aS,10R,12S,12aR,14bS)-1,10,12-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-19,21-23,32-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18+,19+,21-,22+,23-,26-,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLIMTVKFVIDFU-PAZRJNPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(=O)C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4([C@@H](C(=O)[C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Hydroxy-2-oxopomolic acid
1-Hydroxy-2-oxopomolic acid
1-Hydroxy-2-oxopomolic acid
1-Hydroxy-2-oxopomolic acid
1-Hydroxy-2-oxopomolic acid
1-Hydroxy-2-oxopomolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.